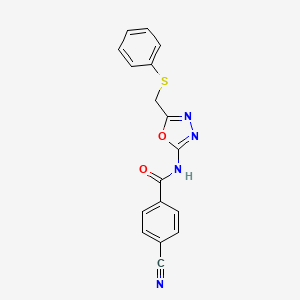

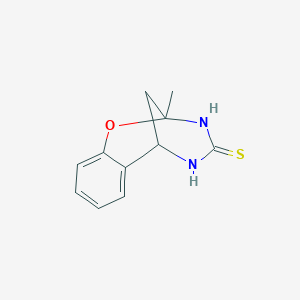

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a benzoxadiazocine ring system, which has been found to exhibit interesting biological properties.

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

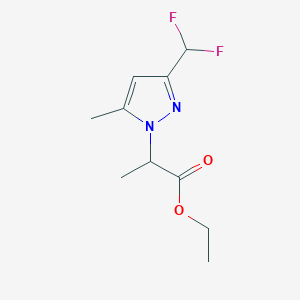

- Unexpected Transformations : The compound undergoes slow isomerization in DMSO solution, forming mixtures with respective dihydropyrimidinones (Sedova, Krivopalov, & Shkurko, 2017).

- Synthesis of N-aryl-carboxamides : N-Aryl-2-methyl-4-oxo-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

- Efficient One-Pot Synthesis Method : A novel method for synthesizing 2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones with high yields has been developed, using regioselective tandem reactions of coumarin-3-thioamides and ketones (Borisov, Kovalenko, & Kovalenko, 2015).

Structural and Chemical Analysis

- Molecular Structure and Analysis : The molecular structure of related compounds, like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using X-ray diffraction and spectroscopy. This research includes theoretical calculations and molecular electrostatic potential (MEP) mapping (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Novel Synthesis Approaches

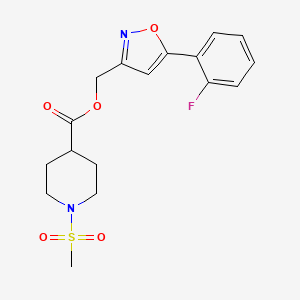

- Synthesis of Isoxazolyl Derivatives : Novel isoxazolyl 1,3,5-benzoxadiazocine-4-thiones were synthesized using a unique approach involving condensation, reduction, and ring closure processes. This methodology represents a first-of-its-kind approach in the synthesis of these compounds (Rajanarendar, Shaik, & Reddy, 2008).

Applications in Drug Synthesis

- Synthesis of Calcium-Sensitizing Agents : A derivative, 5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, represents a new class of positive inotropic Ca(2+)-sensitizing agents, highlighting potential pharmaceutical applications (Herold et al., 1995).

Wirkmechanismus

Target of Action

Structurally similar compounds have been found to be substrates for medicinal chemistry, such as lortalamine, a highly selective norepinephrine reuptake inhibitor .

Biochemical Pathways

Given its structural similarity to lortalamine, it may influence the norepinephrine reuptake pathway .

Eigenschaften

IUPAC Name |

9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-11-6-8(12-10(15)13-11)7-4-2-3-5-9(7)14-11/h2-5,8H,6H2,1H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRROYJNMXAHSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)

![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453203.png)

![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)

![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)

![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)

![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)

![3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2453223.png)